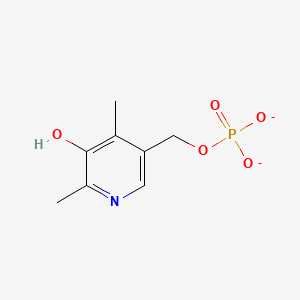

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate

Vue d'ensemble

Description

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate is a chemical compound with the molecular formula C8H10NO5P and a molecular weight of 231.14 g/mol . This compound is a derivative of pyridine and is known for its role in various biochemical processes. It is also referred to as a form of Vitamin B6, which is essential for numerous physiological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This compound can be oxidized to form pyridoxal phosphate, an active form of Vitamin B6.

Reduction: Reduction reactions can convert it back to its precursor forms, such as pyridoxine.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include pyridoxal phosphate, pyridoxine, and other substituted pyridine derivatives .

Applications De Recherche Scientifique

Biological Activities

- Antioxidant Properties : The hydroxyl group in the compound allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at oxidative stress-related conditions such as neurodegenerative diseases.

- Enzyme Modulation : (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate may influence metabolic pathways by interacting with specific enzymes. Such interactions can modulate cellular signaling processes, which is essential for understanding drug mechanisms and developing new pharmacological agents.

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound could be effective in treating neurological disorders by modulating neurotransmitter systems. For instance, its potential role in dopamine release regulation may provide therapeutic avenues for addressing substance abuse disorders.

Case Studies

- Neuropharmacological Research : A study investigated the effects of this compound on dopamine release in rodent models. Results indicated significant modulation of dopamine levels, suggesting potential applications in treating addiction disorders.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively scavenged free radicals, outperforming standard antioxidants like ascorbic acid. This finding supports its use in formulations aimed at reducing oxidative stress.

- Enzyme Interaction Studies : Research utilizing surface plasmon resonance highlighted the binding affinity of this compound with key metabolic enzymes. This interaction could lead to new insights into enzyme regulation and drug design strategies.

Mécanisme D'action

The mechanism of action of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate involves its conversion to pyridoxal phosphate, which acts as a coenzyme in various enzymatic reactions . Pyridoxal phosphate is involved in the transamination of amino acids, where it facilitates the transfer of amino groups between amino acids and keto acids . This process is crucial for the synthesis of neurotransmitters and other biologically active molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridoxine: Another form of Vitamin B6, which can be converted to pyridoxal phosphate.

Pyridoxal: The aldehyde form of Vitamin B6, which also serves as a precursor to pyridoxal phosphate.

Pyridoxamine: A form of Vitamin B6 that can be converted to pyridoxal phosphate through enzymatic reactions.

Uniqueness

What sets (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate apart from these similar compounds is its specific role as a direct precursor to pyridoxal phosphate, making it a crucial intermediate in the metabolism of Vitamin B6 . Its unique structure allows it to participate in a variety of biochemical reactions, making it indispensable in both research and industrial applications .

Activité Biologique

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyridine ring with hydroxyl and methyl substitutions, along with a phosphate group. This structure contributes to its solubility and reactivity, making it a candidate for various biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₁N₁O₄P |

| Molecular Weight | 215.16 g/mol |

| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃), Phosphate (-PO₄) |

1. Antioxidant Properties

The presence of the hydroxyl group allows this compound to scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

2. Enzyme Modulation

Research indicates that this compound may interact with specific enzymes, influencing metabolic pathways and cellular signaling processes. Its ability to modulate enzyme activity suggests potential applications in regulating biochemical reactions within the body .

3. Pharmacological Potential

Preliminary studies suggest that derivatives of this compound could be beneficial in treating neurological disorders by modulating neurotransmitter systems. This modulation can impact conditions such as depression and anxiety .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Oxidative Stress : By scavenging free radicals, it helps maintain cellular integrity.

- Enzyme Interaction : The compound may act as an inhibitor or activator for various enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of the compound using various assays, demonstrating significant free radical scavenging activity comparable to established antioxidants .

- Enzyme Modulation Research : Another investigation focused on the compound's effect on specific enzymes involved in neurotransmitter synthesis, revealing enhanced activity that could lead to therapeutic applications .

- Pharmacological Evaluation : In vivo studies have shown that derivatives of this compound exhibit neuroprotective effects in animal models of neurological disorders, supporting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCOYOYDYNXAFA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8059-24-3 | |

| Record name | Vitamin B 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.